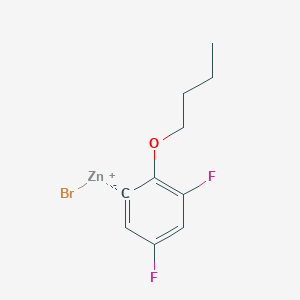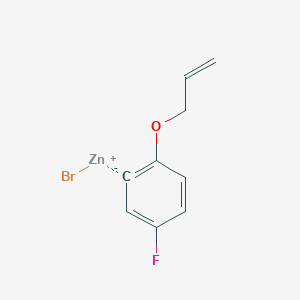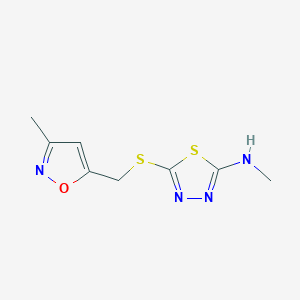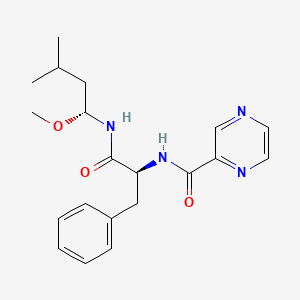![molecular formula C14H17ClO B14885050 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound features a chlorophenyl group attached to a spiro[3.3]heptane core, which is further connected to a methanol group. Spiro compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spiro[3.3]heptane core followed by the introduction of the chlorophenyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a chlorophenyl ketone with a suitable cyclohexane derivative can yield the desired spiro compound. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)aldehyde or (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)carboxylic acid.
Reduction: Formation of (2-phenylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of (2-(4-Hydroxyphenyl)spiro[3.3]heptan-2-yl)methanol or (2-(4-Aminophenyl)spiro[3.3]heptan-2-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spiro compounds on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Spiro compounds are known for their bioactivity, and this compound may exhibit pharmacological effects such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its rigid structure and stability make it suitable for applications in polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with enzymes or receptors, modulating their activity. The spiro[3.3]heptane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Widely studied for their bioactivity and potential therapeutic applications.
Spirocyclopropanes: Used in the synthesis of complex organic molecules and materials.
Uniqueness
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a chlorophenyl group, spiro[3.3]heptane core, and methanol group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17ClO |
|---|---|
Peso molecular |
236.73 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C14H17ClO/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5,16H,1,6-10H2 |
Clave InChI |
JAAZPVMYOLEQKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)(CO)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
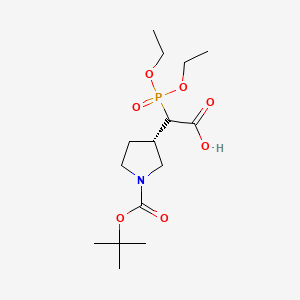
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)

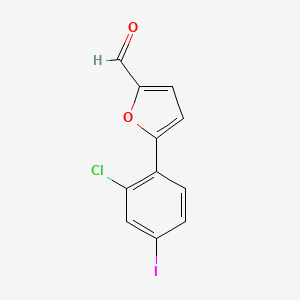

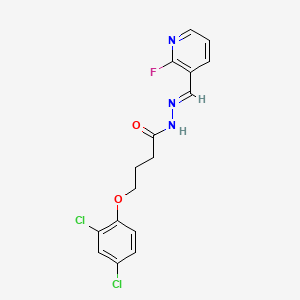
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
